2-Chloro-6-fluoro-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIABKNSCATNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206884-30-2 | |

| Record name | 2-chloro-6-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-fluoro-3-nitrobenzoic acid CAS 206884-30-2 properties

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS 206884-30-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its chemical and physical properties, spectral data, a detailed synthesis protocol, safety and handling guidelines, and its applications in research and development, particularly in the pharmaceutical industry.

Molecular Structure and Properties

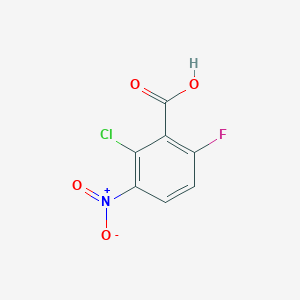

This compound is a substituted benzoic acid derivative with the chemical formula C₇H₃ClFNO₄.[1][2] Its structure is characterized by a carboxylic acid group, and three substituents on the benzene ring: a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group at position 3.[3] These electron-withdrawing groups significantly influence the molecule's reactivity and acidity.[3]

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 206884-30-2 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₄ | [1][2] |

| Molecular Weight | 219.55 g/mol | [1][2] |

| Boiling Point (Predicted) | 350.2 ± 42.0 °C | [4] |

| Density (Predicted) | 1.689 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.08 ± 0.29 | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Source |

| FT-IR | ~1700 cm⁻¹ (C=O of carboxylic acid), ~1530 cm⁻¹ (asymmetric stretch of NO₂), ~750 cm⁻¹ (C-Cl) | [3] |

| Mass Spectrometry (ESI-MS, negative mode) | [M-H]⁻ at m/z 232.5 | [3] |

| ¹H NMR | Deshielded aromatic protons in the range of δ 8.2–8.5 ppm due to the proximity of the nitro group. | [3] |

Synthesis Protocol

A common method for the synthesis of this compound is through the nitration of 2-chloro-6-fluorobenzoic acid.[1]

Materials and Reagents

-

2-Chloro-6-fluorobenzoic acid

-

Concentrated sulfuric acid

-

Nitric acid

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Water

Experimental Procedure

-

In a suitable reaction vessel, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to 0°C using an ice bath.[1]

-

Slowly add nitric acid to the cooled solution while maintaining the temperature between 0°C and 20°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.[1]

-

Quench the reaction by carefully diluting the mixture with water.

-

Extract the product from the aqueous layer using dichloromethane (3x).[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution to obtain the solid product, this compound.[1]

Diagram of the synthesis workflow:

Caption: Workflow for the synthesis of this compound.

Safety and Handling

General Precautions:

-

Eye Protection: Causes serious eye irritation.[5][9] Wear appropriate safety glasses or goggles.

-

Skin Protection: Causes skin irritation.[5][9] Wear protective gloves and clothing.

-

Respiratory Protection: May cause respiratory irritation.[5][9] Use in a well-ventilated area or with a proper respirator.

-

Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust.[6][8] Wash hands thoroughly after handling.[7]

-

Storage: Store in a dry, cool, and well-ventilated place.[7][8] Keep the container tightly closed.[7][8]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds.[3] Its unique substitution pattern makes it a versatile building block for more complex molecules.[10]

Pharmaceutical Synthesis

This compound is a known precursor in the synthesis of various pharmaceutical agents, including anti-infectives.[3] Notably, it has been implicated in the manufacturing process of ciprofloxacin, a widely used antibiotic.[3]

Potential Biological Activities

Research on related halogenated and nitro-substituted benzoic acids suggests a range of potential biological activities. While specific studies on this compound are limited, analogous compounds have demonstrated:

-

Antibacterial Activity: Some studies have shown that benzoic acid derivatives with similar substitutions exhibit activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[3]

-

Anti-inflammatory Effects: In vitro studies on related compounds have indicated an ability to inhibit pro-inflammatory cytokines.[3]

These findings suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs.

References

- Benchchem. (n.d.). This compound | 206884-30-2.

-

PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. aceschem.com [aceschem.com]

- 3. This compound | 206884-30-2 | Benchchem [benchchem.com]

- 4. 2-Chloro-6-fluoro-3-nitro-benzoic acid | 206884-30-2 [chemicalbook.com]

- 5. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

physical and chemical properties of 2-Chloro-6-fluoro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-nitrobenzoic acid (CAS No: 206884-30-2), a key halogenated nitrobenzoic acid derivative. Its unique molecular architecture, featuring chloro, fluoro, nitro, and carboxylic acid functional groups, imparts distinct physicochemical properties and reactivity. This document details its chemical identity, physical characteristics, spectroscopic profile, synthesis protocols, and significant applications, particularly its role as a versatile intermediate in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting. This guide is intended to serve as an essential resource for scientists and researchers engaged in organic synthesis and drug discovery.

Introduction

This compound is a highly functionalized aromatic carboxylic acid. The strategic placement of three distinct electron-withdrawing groups—a chlorine atom at position 2, a fluorine atom at position 6, and a nitro group at position 3—on the benzoic acid scaffold results in a molecule with high acidity and specialized reactivity.[1] These characteristics make it a valuable building block in synthetic organic chemistry. Its structural complexity allows it to serve as a precursor for a wide range of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Understanding the nuanced properties and reactivity of this compound is paramount for its effective application in multi-step synthetic pathways.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical synthesis and analysis. The key identifiers for this compound are listed below.

-

IUPAC Name: this compound

-

CAS Number: 206884-30-2

-

Molecular Formula: C₇H₃ClFNO₄

-

Molecular Weight: 219.55 g/mol

-

Canonical SMILES: C1=CC(=C(C(=C1[O-])Cl)C(=O)O)F

-

InChI Key: KLIABKNSCATNJU-UHFFFAOYSA-N

2D Chemical Structure:

Physicochemical Properties

The physical properties of a compound dictate its behavior in various solvents and reaction conditions, influencing choices in purification, formulation, and storage. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 141–146°C (Analogous compounds) | [1] |

| Boiling Point | 350.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.08 ± 0.29 (Predicted) | [2] |

| Solubility | Low solubility in water. Soluble in organic solvents like Dichloromethane (DCM). | [3][4] |

| Appearance | White to off-white or light-yellow solid. | [4][5] |

Note: Some values are predicted based on computational models due to limited experimental data in publicly available literature.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies validate the presence of its principal functional groups. Expected peaks include a strong carbonyl (C=O) stretch from the carboxylic acid at approximately 1700 cm⁻¹, an asymmetric stretching peak for the nitro group (NO₂) around 1530 cm⁻¹, and a C-Cl stretching vibration near 750 cm⁻¹.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The aromatic protons are expected to be deshielded due to the electron-withdrawing nature of the substituents, with chemical shifts anticipated in the δ 8.2–8.5 ppm range, confirming their proximity to the nitro group.[1]

-

¹³C-NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carboxyl carbon appearing furthest downfield.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode is a typical method for analysis. It is expected to show the deprotonated molecule [M-H]⁻ at an m/z of approximately 218.[1] Fragmentation patterns can further confirm the structure, showing losses of substituent groups like NO₂.[1]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

High Acidity: The carboxylic acid proton is highly acidic (predicted pKa ≈ 1.08) due to the powerful inductive and resonance electron-withdrawing effects of the ortho-chloro, ortho-fluoro, and meta-nitro substituents.[1][2] This facilitates deprotonation and salt formation.

-

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic substitution. However, the existing substituents will direct any potential incoming electrophiles.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, potentially displacing the halogen atoms under specific conditions.

-

Reactivity of the Carboxylic Acid: The carboxyl group can undergo standard transformations, such as esterification, amidation (to form amides), and reduction to an alcohol.

-

Cross-Coupling Reactions: This molecule is a suitable substrate for cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling, which enables the formation of carbon-carbon bonds, a fundamental transformation for building more complex molecular scaffolds.[1]

Synthesis Methodology

A common and efficient method for synthesizing this compound is through the nitration of 2-chloro-6-fluorobenzoic acid.[3] This method is valued for its high yield and purity.[1]

Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzoic Acid

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-fluorobenzoic acid (e.g., 2.00 g, 11.5 mmol) in concentrated sulfuric acid (e.g., 20 mL).

-

Cooling: Cool the reaction vessel to 0°C using an ice bath to control the exothermic reaction.

-

Nitration: Add concentrated nitric acid (e.g., 0.529 mL, 12.6 mmol) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept low during the addition.[3]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately one hour to ensure the reaction goes to completion.[3]

-

Quenching: Carefully pour the reaction mixture into a beaker of cold water to precipitate the product and quench the reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using an organic solvent such as dichloromethane (DCM) (3x).[3]

-

Drying and Concentration: Combine the organic layers and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the solid product, this compound. The product can often be obtained in high purity (e.g., 97% yield) and may be used in subsequent steps without further purification.[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via nitration.

Applications in Research and Industry

The highly functionalized nature of this compound makes it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It is a crucial precursor in the manufacturing of various pharmaceutical agents. Its structure is incorporated into advanced APIs, such as kinase inhibitors and antibiotics.[1]

-

Agrochemicals: The presence of halogen and nitro groups can enhance the biological efficacy of agricultural chemicals. This compound serves as a building block for novel pesticides and herbicides.[1]

-

Organic Synthesis: In a research context, it is used as a versatile starting material for developing new molecular scaffolds and heterocyclic compounds, which are explored for a wide range of therapeutic applications.[1]

Safety and Handling

Due to its chemical nature, this compound requires careful handling. While specific toxicology data is limited, information from structurally similar compounds provides a strong basis for safety protocols.

-

Hazard Identification: Based on analogous compounds like 2-chloro-3-nitrobenzoic acid, this substance is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator may be necessary.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a specialized chemical intermediate with a rich and versatile reactivity profile. Its distinct combination of functional groups makes it an indispensable tool for synthetic chemists in both academic research and industrial manufacturing. A thorough understanding of its properties, from its spectroscopic signature to its synthetic accessibility and handling requirements, is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and other advanced materials.

References

-

2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | 206884-30-2 | Benchchem [benchchem.com]

- 2. 2-Chloro-6-fluoro-3-nitro-benzoic acid | 206884-30-2 [chemicalbook.com]

- 3. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-6-fluoro-3-nitrobenzoic acid molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-nitrobenzoic acid

This guide provides a comprehensive technical overview of this compound (CAS No: 206884-30-2), a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into its molecular characteristics, a validated synthesis protocol with mechanistic rationale, key applications, and essential safety protocols, ensuring a well-rounded understanding for laboratory and industrial applications.

Introduction and Strategic Importance

This compound is a polysubstituted aromatic carboxylic acid. Its strategic importance lies in the unique arrangement of electron-withdrawing groups (–Cl, –F, –NO₂) and a reactive carboxylic acid handle (–COOH) on a single benzene ring. This specific architecture makes it a highly valuable and reactive precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of halogens and a nitro group significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis.[1] It is notably utilized as a precursor in the synthesis of various pharmaceutical agents, including widely used antibiotics.[1]

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior. The properties of this compound are dictated by the interplay of its functional groups.

Structural Analysis

The IUPAC name, this compound, precisely describes the substitution pattern on the benzoic acid core.

-

Carboxylic Acid (C1): This group is the primary site for reactions like esterification and amidation and is the molecule's most acidic proton.

-

Ortho-Halogens (C2-Cl, C6-F): The presence of two different halogens ortho to the carboxylic acid creates significant steric hindrance, which can influence the approach of reagents. Furthermore, their strong electron-withdrawing inductive effects increase the acidity of the carboxylic acid proton.[1]

-

Meta-Nitro Group (C3): The nitro group is a powerful electron-withdrawing group, both by induction and resonance. Its position meta to the carboxyl group further enhances the molecule's acidity and deactivates the ring towards electrophilic aromatic substitution.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of key quantitative data provides at-a-glance information critical for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 206884-30-2 | ChemicalBook[2][3] |

| Molecular Formula | C₇H₃ClFNO₄ | PubChem[1] |

| Molecular Weight | 219.55 g/mol | PubChem[1], ChemicalBook[3] |

| Predicted Boiling Point | 350.2 ± 42.0 °C | ChemicalBook[2] |

| Predicted Density | 1.689 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 1.08 ± 0.29 | ChemicalBook[2] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])Cl)C(=O)O)F | PubChem[1] |

| InChI Key | KLIABKNSCATNJU-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocol: Electrophilic Nitration

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 2-Chloro-6-fluorobenzoic acid. This protocol is not merely a series of steps but a controlled process where each condition is chosen for a specific mechanistic reason.

Detailed Step-by-Step Methodology

This protocol is based on established and published synthetic routes.[3]

-

Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-Chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol).

-

Reaction Setup: Place the flask in an ice bath and carefully add concentrated sulfuric acid (20 mL). Stir until the starting material is fully dissolved. Maintain the temperature at 0°C.[3]

-

Nitration: Slowly add nitric acid (0.529 mL, 12.6 mmol) dropwise to the cooled solution. The rate of addition should be controlled to keep the internal temperature below 5°C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for one hour to ensure the reaction goes to completion.[3]

-

Work-up: Carefully pour the reaction mixture over crushed ice (or dilute with cold water). This will precipitate the solid product.[3]

-

Extraction & Isolation: Extract the aqueous mixture with dichloromethane (DCM) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid product, this compound.[3] A typical yield is around 97%.[3] The product is often of sufficient purity to be used directly in the next synthetic step.[3]

Causality and Scientific Rationale

-

Choice of Solvent (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It is a solvent for the starting material and, more importantly, it acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this electrophilic aromatic substitution.

-

Temperature Control (0°C): The nitration reaction is highly exothermic. Starting at a low temperature is crucial to control the reaction rate, prevent overheating, and minimize the formation of undesired byproducts from over-nitration or decomposition.

-

Work-up Procedure: Pouring the acidic mixture into ice water serves to quench the reaction by diluting the acid and precipitating the organic product, which has low solubility in water. Subsequent extraction with an organic solvent like DCM efficiently isolates the product from the aqueous phase.

Sources

solubility of 2-Chloro-6-fluoro-3-nitrobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-nitrobenzoic Acid in Organic Solvents

Introduction

This compound (CAS No: 206884-30-2) is a highly functionalized aromatic carboxylic acid.[1] Its molecular structure, featuring a combination of electron-withdrawing halogens (chlorine and fluorine) and a nitro group, makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] The precise control of reaction conditions, purification processes, and formulation development hinges on a thorough understanding of its solubility characteristics. For researchers and drug development professionals, predicting and quantifying the solubility of this compound in various organic solvents is not merely a procedural step but a cornerstone of efficient and successful process development.

This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. As a Senior Application Scientist, the focus here is not just on presenting data, but on elucidating the underlying chemical principles that govern its solubility. We will explore its physicochemical properties, predict its behavior in different solvent classes, provide a robust experimental protocol for solubility determination, and discuss the critical safety considerations for handling this reactive intermediate.

Part 1: Physicochemical Profile and Theoretical Solubility Framework

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound offers several key features that govern its solubility profile.

Molecular Structure Analysis:

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group. It is highly polar and can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen).

-

Aromatic Ring: The benzene ring itself is nonpolar, but its electron density is significantly influenced by the attached substituents.

-

Electron-Withdrawing Substituents (Cl, F, NO₂): These groups are strongly electronegative, pulling electron density from the aromatic ring. This enhances the acidity of the carboxylic acid proton, making the compound a relatively strong organic acid. The predicted pKa is approximately 1.08, indicating acidity comparable to some mineral acids.[2] These groups also add to the overall polarity of the molecule.

The "Like Dissolves Like" Principle: This fundamental principle of solubility states that substances with similar intermolecular forces are more likely to be soluble in one another. Given the high polarity and hydrogen-bonding capability of this compound, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. We expect moderate to high solubility as the solvent molecules can effectively solvate both the carboxylic acid group and the polar substituents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are polar and can act as hydrogen bond acceptors. They are excellent solvents for polar molecules, and high solubility is anticipated. For analogous compounds like 2-Fluoro-3-nitrobenzoic acid, solubility is observed in DMSO and Methanol.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. A significant mismatch in polarity exists, leading to predictably low or negligible solubility. A related isomer, 4-Chloro-3-nitrobenzoic acid, is noted as being insoluble in water, a highly polar solvent, which suggests that solubility in nonpolar solvents will also be very low.[4]

-

Reactive Solubility (Basic Solvents): Due to its strong acidity, the compound will react with basic solvents (e.g., pyridine) or basic aqueous solutions (e.g., 5% sodium hydroxide) to form a highly polar salt. This deprotonation leads to the formation of an ionic species, which is significantly more soluble in polar solvents than the neutral acid.

Caption: Key molecular features governing the solubility of the target compound.

Part 2: Experimental Protocol for Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent. This protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved and accurately measured.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of choice (e.g., Methanol, Acetone, Ethyl Acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid is crucial to ensure that saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on a temperature-controlled orbital shaker set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours). Causality: Continuous agitation is essential to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration into the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining equilibrium solubility.

Part 3: Predicted Solubility Data and Solvent Selection

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces with Solute |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding (strong), Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetone | Very High | Dipole-Dipole (strong), Hydrogen Bond Acceptance |

| Tetrahydrofuran (THF) | Moderate to High | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Ethyl Acetate | Moderate | Dipole-Dipole, Hydrogen Bond Acceptance | |

| Nonpolar | Hexane, Heptane | Very Low / Insoluble | Van der Waals forces (weak) |

| Toluene | Low | Van der Waals forces, weak π-π stacking | |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Dipole-Dipole |

| Basic (Reactive) | Pyridine | Very High (Reacts) | Acid-Base reaction forming a highly polar pyridinium salt |

Part 4: Safety and Handling

This compound and its structural relatives are classified as irritants. Adherence to safety protocols is mandatory.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[5] Inhalation of dust may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][7]

-

Handling: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[7] Avoid contact with skin and eyes.[5]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[5]

Conclusion

The solubility of this compound is primarily dictated by its highly polar and acidic nature, a direct consequence of its carboxylic acid function and multiple electron-withdrawing substituents. It is predicted to be highly soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. This understanding, combined with the robust experimental protocol provided, empowers researchers to make informed decisions for solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

-

PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]

-

University of Manitoba. Experiment 1: Determination of Solubility. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Community College of Baltimore County. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

- 1. This compound | 206884-30-2 | Benchchem [benchchem.com]

- 2. 2-Chloro-6-fluoro-3-nitro-benzoic acid | 206884-30-2 [chemicalbook.com]

- 3. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the molecular structure of 2-Chloro-6-fluoro-3-nitrobenzoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and drug development endeavors.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, and providing field-proven protocols for data acquisition.

Introduction: The Molecular Profile of this compound

This compound (C₇H₃ClFNO₄, Molar Mass: 219.55 g/mol ) is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a nitro group, and two different halogen atoms on the benzene ring, results in a unique electronic and steric environment that dictates its reactivity and spectroscopic behavior. The electron-withdrawing nature of the nitro, chloro, and fluoro substituents significantly influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Interpreting the Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid, nitro, and aryl halide functionalities.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad band is expected due to strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. |

| ~1700 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the benzene ring and the presence of electron-withdrawing groups can slightly shift this frequency.[1] |

| ~1530 | N-O asymmetric stretch (Nitro Group) | A strong absorption indicative of the -NO₂ group.[1] |

| ~1350 | N-O symmetric stretch (Nitro Group) | A medium to strong absorption, also characteristic of the nitro functionality. |

| 1600-1450 | C=C stretch (Aromatic Ring) | Several sharp to medium absorptions are expected in this region, corresponding to the vibrations of the benzene ring. |

| ~1250 | C-O stretch (Carboxylic Acid) | A medium to strong absorption associated with the carbon-oxygen single bond of the carboxylic acid. |

| ~850-750 | C-Cl stretch | A medium to strong absorption indicating the presence of the carbon-chlorine bond.[1] |

| ~1100-1000 | C-F stretch | A strong absorption characteristic of the carbon-fluorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a standard method for obtaining the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and normalize the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The strong electron-withdrawing effects of the nitro, chloro, and fluoro groups will cause these protons to be significantly deshielded, appearing at a high chemical shift (downfield).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 1-2 |

| H-5 | ~7.8 - 8.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 0.5-1 |

-

Rationale: The proton at position 4 (H-4) is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.[1] It will be split into a doublet by the adjacent H-5 and further split into a doublet by the fluorine atom at position 6 (a four-bond coupling). The proton at position 5 (H-5) will be split into a doublet by H-4 and may show a smaller five-bond coupling to the fluorine atom. The carboxylic acid proton will likely appear as a very broad singlet far downfield (>10 ppm) and may exchange with residual water in the solvent, sometimes rendering it unobservable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O | ~165-170 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the attached electronegative oxygen atoms. |

| C-F | ~160-165 (d, ¹J(C-F) ≈ 250-270 Hz) | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. |

| C-NO₂ | ~145-150 | The carbon attached to the electron-withdrawing nitro group is deshielded. |

| C-Cl | ~130-135 | The carbon bonded to chlorine is deshielded, though to a lesser extent than the carbon bonded to fluorine. |

| C-COOH | ~125-130 | The carbon to which the carboxylic acid group is attached. |

| C-4 | ~120-125 | Aromatic carbon deshielded by the adjacent nitro group. |

| C-5 | ~115-120 | Aromatic carbon with the least deshielding from the substituents. |

-

Note: The chemical shifts are approximate and can be influenced by the solvent used. The most notable feature will be the large doublet for the carbon attached to fluorine due to one-bond coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference the chemical shifts to the TMS signal.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Interpreting the Mass Spectrum

-

Electrospray Ionization (ESI): In negative ion mode, the spectrum is expected to be simple, showing a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 218. The isotopic pattern of this peak will show a smaller peak at m/z 220, approximately one-third the intensity of the m/z 218 peak, which is characteristic of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). A potential fragment ion resulting from the loss of the nitro group (-NO₂) could be observed at m/z 172.[1]

-

Electron Ionization (EI): This technique will produce a more complex spectrum with numerous fragment ions. The molecular ion peak [M]⁺• at m/z 219 (for ³⁵Cl) and 221 (for ³⁷Cl) may be observed. Key fragmentation pathways would likely involve:

-

Loss of •OH (m/z 202/204)

-

Loss of •NO₂ (m/z 174/176)

-

Loss of •COOH (m/z 174/176)

-

Decarboxylation (loss of CO₂) to give an ion at m/z 175/177.

-

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for good chromatographic performance.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer with an electron ionization source. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis Workflow

A comprehensive structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression of this analysis.

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the application of several complementary analytical techniques. By carefully acquiring and interpreting data from IR, NMR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aromatic ring reactivity of 2-chloro-6-fluoro-3-nitrobenzoic acid, a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. The guide elucidates the intricate interplay of the electronic and steric effects of the chloro, fluoro, nitro, and carboxylic acid substituents, which collectively define the molecule's reactivity profile. A detailed examination of nucleophilic and electrophilic aromatic substitution reactions is presented, supported by mechanistic insights, predictive models, and established experimental protocols. This document serves as a critical resource for scientists engaged in the synthesis and modification of complex aromatic building blocks.

Introduction: Unraveling the Electronic Landscape

This compound presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with four distinct functional groups, each exerting a unique influence on the electron density and accessibility of the aromatic system. Understanding these individual and collective effects is paramount to predicting and controlling the outcomes of chemical transformations.

-

The Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This significantly deactivates the aromatic ring towards electrophilic attack and, conversely, activates it for nucleophilic aromatic substitution.[1][2]

-

The Halogens (-Cl, -F): The chloro and fluoro substituents at C2 and C6, respectively, are ortho, para-directing deactivators.[1] Their high electronegativity results in a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M), albeit weaker than their inductive pull. This resonance effect is crucial in stabilizing intermediates in certain substitution pathways.

-

The Carboxylic Acid Group (-COOH): Located at C1, the carboxylic acid is a meta-directing deactivating group due to its electron-withdrawing nature.[1]

The confluence of these substituents renders the aromatic ring of this compound highly electron-deficient and sterically hindered, presenting both challenges and opportunities for selective chemical modification.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the direct nitration of 2-chloro-6-fluorobenzoic acid.[3][4]

Experimental Protocol: Nitration of 2-Chloro-6-fluorobenzoic Acid[3][4]

-

Dissolution: Dissolve 2-chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol) in concentrated sulfuric acid (20 mL) in a flask, and cool the mixture to 0°C in an ice bath.

-

Nitration: Slowly add nitric acid (0.529 mL, 12.6 mmol) to the cooled solution while maintaining the temperature between 0°C and 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour.

-

Quenching and Extraction: Carefully pour the reaction mixture into water to quench the reaction. Extract the aqueous portion with dichloromethane (3 x 20 mL).

-

Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the solid product.

This procedure typically results in a high yield (around 97%) of this compound, which can often be used in subsequent steps without further purification.[3]

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The pronounced electron-deficient character of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The presence of the electron-withdrawing nitro group ortho and para to the halogen leaving groups is critical for stabilizing this intermediate, thereby facilitating the reaction.[5]

Regioselectivity in SNAr Reactions

In this compound, both the chloro and fluoro substituents are potential leaving groups in an SNAr reaction. The nitro group at the 3-position is ortho to both the chlorine at C2 and the fluorine at C6, activating both positions for nucleophilic attack.

Theoretical and experimental studies on related nitroaromatic compounds indicate that fluorine is generally a better leaving group than chlorine in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electrophilic carbon. The high electronegativity of fluorine makes the carbon to which it is attached more electron-deficient and thus more susceptible to attack.

Therefore, in a competitive SNAr reaction on this compound, the substitution of the fluoro group at the C6 position is generally favored over the substitution of the chloro group at the C2 position.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is a key transformation for introducing nitrogen-containing functionalities.

Experimental Workflow: SNAr with Amines

Caption: General workflow for the SNAr reaction with amine nucleophiles.

Reactions with Alkoxide Nucleophiles

Similarly, alkoxide nucleophiles can displace one of the halogen atoms to form the corresponding ether derivatives. Oxygen nucleophiles, such as alkoxides and phenoxides, are known to readily displace fluorine in nitrofluorobenzenes.[6]

Reaction Scheme: SNAr with Alkoxides

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 206884-30-2 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

electrophilic and nucleophilic substitution of 2-Chloro-6-fluoro-3-nitrobenzoic acid

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Substitution of 2-Chloro-6-fluoro-3-nitrobenzoic Acid

Introduction: The Strategic Importance of a Multifaceted Building Block

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid, a nitro group, and two different halogen atoms, presents a fascinating case study in aromatic reactivity. The benzene ring is substituted with four distinct electron-withdrawing groups (EWG), which significantly lowers its electron density. This electronic profile renders the molecule particularly susceptible to nucleophilic attack while making it resistant to further electrophilic substitution. Understanding the interplay of these substituents is paramount for researchers aiming to leverage this molecule as a scaffold for complex chemical synthesis and drug development.[1][2]

This guide provides a detailed exploration of the electrophilic and nucleophilic substitution reactions of this compound, offering insights into the underlying mechanisms, regioselectivity, and practical experimental protocols.

Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Deactivation

Theoretical Underpinnings: Why EAS is an Uphill Battle

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction of benzene and its derivatives. The mechanism involves the attack of an electrophile on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity.[3]

However, the reactivity of the benzene ring is profoundly influenced by its substituents.[4] Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) deactivate the ring by pulling electron density away, making it less nucleophilic and slowing the reaction down.[5]

In the case of this compound, all four substituents are deactivating:

-

-COOH (Carboxylic Acid): Deactivating through inductive and resonance effects; a meta-director.[5][6]

-

-NO₂ (Nitro): A very strong deactivating group via induction and resonance; a meta-director.[3][5]

-

-Cl (Chlorine) & -F (Fluorine): Deactivating through a strong inductive effect that outweighs their weak resonance donation; both are ortho, para-directors.[5]

The cumulative effect of these four EWGs makes the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles. Further electrophilic substitution is thermodynamically and kinetically unfavorable under standard conditions.

Synthesis via EAS: Nitration of 2-Chloro-6-fluorobenzoic Acid

While the title compound is unreactive towards further EAS, it is itself synthesized through an electrophilic nitration reaction. The starting material, 2-Chloro-6-fluorobenzoic acid, is less deactivated, allowing for the introduction of the nitro group.

The directing effects of the -Cl, -F, and -COOH groups on the starting material determine the position of nitration. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[7][8]

| Substituent | Position | Directing Effect |

| -COOH | 1 | meta-director (to positions 3 and 5) |

| -Cl | 2 | ortho, para-director (to positions 3, 4, 6) |

| -F | 6 | ortho, para-director (to positions 2, 5) |

The directing effects converge on position 3, making it the primary site of nitration.

Experimental Protocol: Synthesis of this compound[1][9]

This protocol describes the laboratory-scale synthesis via electrophilic nitration.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-6-fluorobenzoic acid | 174.55 | 2.00 g | 11.5 mmol |

| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 20 mL | - |

| Conc. Nitric Acid (HNO₃) | 63.01 | 0.53 mL | 12.6 mmol |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

| Ice and Water | - | As needed | - |

Step-by-Step Methodology

-

Preparation: In a flask equipped with a magnetic stirrer, dissolve 2.00 g (11.5 mmol) of 2-Chloro-6-fluorobenzoic acid in 20 mL of concentrated sulfuric acid.

-

Cooling: Cool the solution to 0°C in an ice bath. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions.[6]

-

Nitration: Slowly add 0.529 mL (12.6 mmol) of concentrated nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 5°C.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for one hour.

-

Quenching & Extraction: Carefully pour the reaction mixture over crushed ice. The product will precipitate. Extract the aqueous suspension three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the solid product, this compound (typical yield: ~97%), which can often be used in the next step without further purification.[9]

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the electrophilic nitration of 2-Chloro-6-fluorobenzoic acid.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Reaction Pathway

Theoretical Underpinnings: An Activated System Primed for Attack

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[10] Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, especially those located ortho or para to the leaving group.[11][12]

The mechanism proceeds in two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[13] This is typically the rate-determining step.[14]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.[11][13]

This compound is an ideal substrate for SNAr for several reasons:

-

Highly Electron-Deficient Ring: The four EWGs make the ring highly electrophilic and susceptible to nucleophilic attack.

-

Good Leaving Groups: Both chlorine and fluorine can act as leaving groups.

-

Powerful Activating Groups: The -NO₂ and -COOH groups are positioned to stabilize the negative charge of the Meisenheimer complex through resonance and induction.

Regioselectivity: The Decisive Role of the Nitro Group

The molecule has two potential sites for nucleophilic attack: C2 (bearing -Cl) and C6 (bearing -F).

-

Attack at C2 (-Cl): This position is ortho to both the -NO₂ group and the -COOH group. When the nucleophile attacks C2, the negative charge of the Meisenheimer intermediate is delocalized onto the oxygen atoms of the ortho nitro group. This provides exceptionally strong stabilization, significantly lowering the activation energy for the reaction.

-

Attack at C6 (-F): This position is ortho to the -COOH group but meta to the -NO₂ group. A meta nitro group cannot stabilize the intermediate via resonance, offering only weaker inductive stabilization.[12]

Mechanism Diagram: SNAr at the C2 Position

Caption: The two-step addition-elimination mechanism of SNAr at the C2 position.

Experimental Protocol: Synthesis of 2-(Anilino)-6-fluoro-3-nitrobenzoic Acid

This protocol provides a representative example of an SNAr reaction using aniline as the nucleophile.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 219.55 | 1.00 g | 4.55 mmol |

| Aniline | 93.13 | 0.47 mL | 5.01 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.76 g | 5.46 mmol |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Step-by-Step Methodology

-

Setup: To a round-bottom flask, add this compound (1.00 g, 4.55 mmol), potassium carbonate (0.76 g, 5.46 mmol), and 20 mL of DMF.

-

Nucleophile Addition: Add aniline (0.47 mL, 5.01 mmol) to the stirred suspension. The potassium carbonate acts as a base to deprotonate the aniline's amine group after it adds and also to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Acidification & Filtration: Acidify the aqueous mixture to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(Anilino)-6-fluoro-3-nitrobenzoic acid.

Conclusion

The reactivity of this compound is dominated by the electronic properties of its substituents. The heavily deactivated aromatic ring is inert to most electrophilic substitution reactions. In stark contrast, it is an exemplary substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity, with nucleophiles preferentially displacing the chloride at the C2 position. This selectivity is governed by the powerful resonance stabilization of the Meisenheimer intermediate afforded by the ortho-nitro group. This predictable and facile reactivity makes this compound a valuable and versatile building block for constructing complex molecular architectures in medicinal chemistry and materials science.

References

-

Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]

-

PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Retrieved from [Link]

-

YIC. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

Sources

- 1. This compound | 206884-30-2 | Benchchem [benchchem.com]

- 2. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. yic.edu.et [yic.edu.et]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. Khan Academy [khanacademy.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

potential biological activities of 2-Chloro-6-fluoro-3-nitrobenzoic acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-6-fluoro-3-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The architectural versatility of substituted benzoic acids has long established them as privileged scaffolds in medicinal chemistry.[1] Among these, this compound stands out as a particularly compelling starting material. The strategic placement of three distinct electron-withdrawing groups—a chlorine atom, a fluorine atom, and a nitro group—on the phenyl ring imparts unique electronic properties and reactivity. These features make its derivatives prime candidates for interacting with diverse biological targets. This guide synthesizes current understanding and provides field-proven insights into the potential antimicrobial, anticancer, and anti-inflammatory activities of this class of compounds, offering a technical resource for their synthesis, evaluation, and mechanistic exploration.

The Core Moiety: Synthesis and Chemical Significance

This compound is not just a reagent; it is a carefully designed building block. The presence of halogens (Cl and F) and a nitro group enhances its reactivity and potential for specific interactions within biological systems.[2] Fluorine, in particular, is known to improve metabolic stability and bioavailability in drug candidates.[3][4] The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to a vast array of derivatives.[3] Furthermore, the carboxylic acid group provides a direct point for modification, such as amidation or esterification, to modulate the compound's physicochemical properties.

Synthesis of the Core Structure

The parent compound, this compound, is typically synthesized via the nitration of 2-chloro-6-fluorobenzoic acid. This electrophilic aromatic substitution is a foundational reaction in generating the core scaffold from which numerous derivatives can be built.

Experimental Protocol: Synthesis of this compound[2]

Objective: To nitrate 2-chloro-6-fluorobenzoic acid to yield the title compound.

Materials:

-

2-chloro-6-fluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Cooling: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzoic acid in concentrated sulfuric acid. Place the flask in an ice bath to cool the solution to 0°C.

-

Nitration: While maintaining the temperature between 0°C and 20°C, slowly add concentrated nitric acid dropwise to the stirring solution. The controlled temperature is critical to prevent over-nitration and side reactions.

-

Reaction: After the complete addition of nitric acid, allow the reaction mixture to warm to room temperature and continue stirring for approximately 1 hour to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over a beaker of ice water to quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

-

Confirmation: The final product should be characterized by techniques such as NMR and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[1][5] Benzoic acid derivatives, historically used as food preservatives, are recognized for their low toxicity and antimicrobial potential.[1] Modifications, such as the inclusion of chloro and nitro groups, can significantly enhance their efficacy.[1]

Mechanism of Action

While direct studies on this compound derivatives are emerging, research on the closely related 2-chloro-5-nitrobenzoic acid provides a strong mechanistic model.[1] The proposed mechanism is twofold:

-

Membrane Disruption: The lipophilic nature of the substituted phenyl ring allows the molecule to interact with and disrupt the bacterial cell membrane. For Gram-positive bacteria, this involves electrostatic interactions with teichoic acids in the peptidoglycan layer, altering membrane permeability and the transmembrane electrochemical potential.[1]

-

Oxidative Stress: Once inside the cell, the nitro group is a key player. Bacterial nitroreductases can enzymatically reduce the nitro group, generating reactive oxygen and nitrogen species (ROS/RNS). These highly reactive molecules induce severe oxidative stress, leading to damage of critical cellular components like DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[1]

Caption: Proposed antimicrobial mechanism of nitrobenzoic acid derivatives.

Efficacy Against Pathogens

Studies on derivatives of 2-chlorobenzoic acid have demonstrated significant antimicrobial activity.[6] For instance, certain Schiff's bases of 2-chlorobenzoic acid were found to be particularly potent against Gram-negative bacteria like Escherichia coli.[6] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have shown broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria, with some exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][5] These compounds have also been shown to inhibit biofilm formation, a critical factor in chronic and resistant infections.[1]

Table 1: Antimicrobial Activity of Representative Benzoic Acid Derivatives

| Compound/Derivative Type | Target Organism | Activity Metric | Result | Reference |

| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | S. aureus | Inhibition Zone | Up to 27 mm | [1] |

| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | E. coli | Inhibition Zone | Up to 17 mm | [1] |

| 2D coordination polymer of 2-chloro-5-nitrobenzoic acid | MRSA | Inhibition Zone | 14-16 mm | [1] |

| Schiff's Base of 2-chlorobenzoic acid | E. coli | pMIC (µM/ml) | 2.27 | [6] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

Objective: To assess the antimicrobial susceptibility of bacterial strains to synthesized derivatives.

Materials:

-

Synthesized derivative compounds

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm)

-

Standard antibiotic disks (positive control)

-

Solvent (e.g., DMSO, negative control)

-

Incubator at 37°C

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test derivative onto the agar surface. Also include a positive control disk (e.g., gentamicin) and a negative control disk (solvent only).

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anticancer Potential: Targeting Cell Proliferation

The search for more effective and targeted cancer therapies is a driving force in drug discovery.[7] Halogenated benzoic acids have demonstrated the ability to suppress the proliferation of various cancer cell lines.[2] Specifically, derivatives of this compound have been shown to reduce cell viability in A549 lung cancer cells.[2] This scaffold is also a key precursor in the synthesis of fluoroquinolone antibiotics, a class of drugs that has garnered significant interest for its antiproliferative effects against cancer cells.[2][7]

Evaluating Cytotoxicity

The primary method for evaluating the anticancer potential of a new compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays measure the compound's ability to inhibit cell growth or induce cell death.

Caption: Experimental workflow for an in vitro cytotoxicity assay (e.g., MTT).

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the concentration of a derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Action: Modulating Inflammatory Pathways